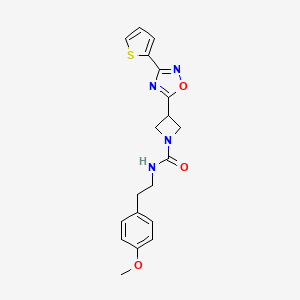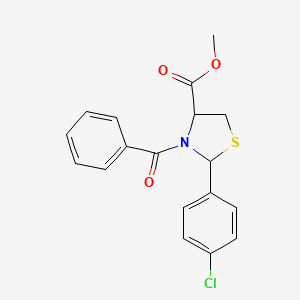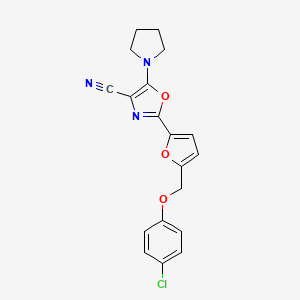![molecular formula C7H14O3 B2983994 [2-(Methoxymethyl)oxolan-2-yl]methanol CAS No. 1936686-87-1](/img/structure/B2983994.png)
[2-(Methoxymethyl)oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “[2-(Methoxymethyl)oxolan-2-yl]methanol” is a complex process that involves several steps. Unfortunately, the specific synthesis process is not available in the search results. For detailed synthesis procedures, it is recommended to refer to peer-reviewed papers or technical documents .Chemical Reactions Analysis
The chemical reactions involving “[2-(Methoxymethyl)oxolan-2-yl]methanol” are not specified in the search results. For a detailed analysis of the chemical reactions, it is recommended to refer to peer-reviewed papers or technical documents .Scientific Research Applications
Asymmetric Synthesis
Research has demonstrated the utility of related compounds in the asymmetric synthesis of α-hydroxy esters, utilizing chiral auxiliaries for bidentate chelation-controlled alkylation processes. This approach is crucial for developing enantioselective syntheses, which are vital in pharmaceutical chemistry (Jung, Ho, & Kim, 2000).
Methanol as a C1 Source
Methanol's role as a common solvent and a cost-effective, sustainable feedstock for synthesizing value-added chemicals, pharmaceuticals, and materials highlights its importance. Its utilization for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds underscores the foundational role of methanol and its derivatives in organic synthesis and drug discovery (Natte, Neumann, Beller, & Jagadeesh, 2017).
Catalysis
The catalytic synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans via oxidative cyclization–methoxycarbonylation of 4-yn-1-ols in methanol, as well as the study of surface sites of ceria nanocrystals via methanol adsorption and desorption, exemplify the complex interactions and transformations that methanol and its derivatives undergo in catalytic processes. These studies provide insights into the mechanisms and optimization of catalytic reactions involving methanol (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000); (Wu, Li, Mullins, & Overbury, 2012).
Material Science
Research on the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y demonstrates the innovative use of methanol and its derivatives in creating efficient and reusable catalysts for oxidation reactions. This highlights the potential for applying methanol derivatives in designing new materials and catalysts for various chemical transformations (Ghorbanloo & Alamooti, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(methoxymethyl)oxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-6-7(5-8)3-2-4-10-7/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXLJCOQBRXSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2983913.png)
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2983914.png)

![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/no-structure.png)

![4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine](/img/structure/B2983920.png)
![5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983921.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B2983923.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2983924.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983927.png)

